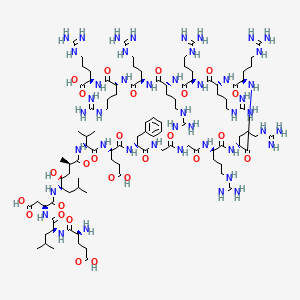
4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride
Overview
Description
Scientific Research Applications
Antimicrobial Study
A study by Vanparia et al. (2010) focused on synthesizing a novel compound related to 4-aminobenzenesulfonamide and evaluating its antimicrobial activity. The compound showed significantly higher antimicrobial activity compared to its parent compounds against various bacterial strains and fungal spores (Vanparia et al., 2010).
Anti-inflammatory Potential
Mahdi (2008, 2017) investigated amino derivatives of 4-aminobenzenesulfonamide, including 4-amino-N¹ methylbenzenesulfonamide, for their potential as anti-inflammatory agents. These derivatives, when bound to mefenamic acid, showed significant reduction in inflammation in a rat model, indicating the utility of these compounds in anti-inflammatory applications (Mahdi, 2008); (Mahdi, 2017).
Application in HIV-1 Infection Prevention
Cheng De-ju (2015) discussed the synthesis of methylbenzenesulfonamide derivatives with potential application in the prevention of HIV-1 infection. These compounds, including intermediates like 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, show promise for use in targeting preparations against HIV-1 (Cheng De-ju, 2015).
Anticancer Activity
Research by Żołnowska et al. (2018) on novel guanidine derivatives of 4-(aminomethyl)benzenesulfonamide hydrochloride indicated potential anticancer activity against human tumor cell lines. The study found these compounds to have a selective cytotoxic effect on cancer cells, suggesting their utility in cancer research (Żołnowska et al., 2018).
Structural Characterization for Drug Development
Stenfors and Ngassa (2020) described the synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. The study's findings contribute to the development of new drug candidates by understanding the molecular structure of these compounds (Stenfors & Ngassa, 2020).
DNA Interaction and Genotoxicity
González-Álvarez et al. (2013) explored the interaction of copper(II)-sulfonamide complexes with DNA, assessing their potential genotoxicity and anticancer activity. These complexes showed varying degrees of DNA binding and cleavage, offering insights into their biological applications (González-Álvarez et al., 2013).
Study of Solubility and Thermodynamics
Asadi et al. (2020) investigated the solubility and solution thermodynamics of 4-aminobenzenesulfonamide in different solvent mixtures. This research is crucial for understanding the solubility behavior of related compounds like 4-(aminomethyl)benzenesulfonamide hydrochloride in various solvents, impacting their application in pharmaceutical formulations (Asadi et al., 2020).
properties
IUPAC Name |
4-(aminomethyl)-N-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-10-13(11,12)8-4-2-7(6-9)3-5-8;/h2-5,10H,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHWXYMYQDJZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116599-32-7 | |
| Record name | 4-(aminomethyl)-N-methylbenzene-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2,5-Dibromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1518659.png)

![11,12-Bis[1,3-dihydro-3-(i-propyl)-2H-benzimidazol-2-ylidene-3-methylene]-9,10-dihydro-9,10-ethanoanthracene](/img/structure/B1518661.png)


![7-{(1R,4S,5R,6R)-6-[(1E,3S)-3-hydroperoxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl}heptanoic acid](/img/structure/B1518672.png)






